molecular formula C23H21N3O2 B2840014 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034243-24-6

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2840014
CAS No.: 2034243-24-6
M. Wt: 371.44
InChI Key: CAHUTGCCLWXBED-UHFFFAOYSA-N
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Description

8-{[1-(1H-Indole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a quinoline scaffold linked to an indole moiety via a piperidine spacer, a structural motif common in biologically active molecules. The quinoline core is a privileged structure in pharmacology, known to be a key component in compounds with a range of activities, including antimalarial and potential anticancer properties . Furthermore, the incorporation of a piperidine ring is a well-established strategy in drug design, as it can influence the molecule's bioavailability and binding affinity . The specific molecular architecture of this compound, particularly the 8-oxyquinoline subunit, suggests it may be investigated for its photophysical and charge transport properties, making it a candidate for application in material science and the development of organic electronic devices . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

1H-indol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(20-15-17-5-1-2-8-19(17)25-20)26-13-10-18(11-14-26)28-21-9-3-6-16-7-4-12-24-22(16)21/h1-9,12,15,18,25H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUTGCCLWXBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the indole, quinoline, and piperidine rings through a series of nucleophilic substitution reactions and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison :

8-{[1-(Thiophene-2-carbonyl)piperidin-4-yl]oxy}quinoline (BG15968) Structure: Substitution of indole-2-carbonyl with thiophene-2-carbonyl. Molecular Formula: C₁₉H₁₈N₂O₂S. Key Differences: Thiophene (sulfur-containing heterocycle) vs. indole (nitrogen-containing heterocycle). The absence of indole’s NH group may reduce hydrogen-bonding capacity.

2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (Compound 18) Structure: Quinoline substituted with benzylpiperidine (position 2), methoxy groups (positions 6,7), and methoxyphenyl (position 4). Biological Activity: Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.01 µM). Key Differences: Substituent positions (2,4,6,7 vs. 8) and lack of indole-carbonyl group.

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Structure: Chlorine at position 6, piperidine at position 4, pyrrolidine at position 2. Key Differences: Chlorine enhances electrophilicity; pyrrolidine introduces a smaller, more rigid ring compared to indole-carbonyl.

8-(2-(Piperidin-4-yl)ethoxy)quinoline Hydrochloride Structure: Ethoxy linker between quinoline and piperidine.

Hypothesized Physicochemical Properties

Property Target Compound BG15968 Compound 18
Molecular Weight ~407.4 (estimated) 338.42 463.5
LogP (Predicted) ~3.8 (indole increases hydrophobicity) ~3.2 (thiophene less polar) ~4.1 (methoxy groups)
Hydrogen-Bond Donors 1 (indole NH) 0 0
Key Functional Groups Indole-carbonyl, quinoline, piperidine Thiophene-carbonyl Benzyl, methoxy, quinoline
  • Solubility : The indole group in the target compound may reduce aqueous solubility compared to BG15968 but enhance membrane permeability.
  • Electronic Effects : Indole’s electron-rich π-system could improve binding to aromatic residues in proteins compared to thiophene.

Q & A

Basic Research Questions

Q. What are the key structural features of 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline, and how do they influence its biological activity?

  • Methodological Answer : The compound combines a quinoline core with a piperidine ring substituted by an indole-2-carbonyl group. The quinoline moiety is known for its planar aromatic structure, enabling π-π stacking interactions with biological targets, while the piperidine-indole substituent introduces steric bulk and hydrogen-bonding potential. These features are critical for modulating selectivity in enzyme or receptor binding, as seen in analogous sulfonamide- and pyridine-substituted quinoline derivatives . Structural characterization via NMR (e.g., 1^1H and 13^{13}C) and X-ray crystallography (if crystalline) is essential to confirm regiochemistry and conformation .

Q. What synthetic strategies are commonly employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves:

Piperidine functionalization : Introduction of the indole-2-carbonyl group via nucleophilic acyl substitution using indole-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .

Quinoline coupling : Mitsunobu or SNAr reactions to attach the modified piperidine to the quinoline core. For example, reacting 8-hydroxyquinoline with a pre-functionalized piperidine derivative in DMF with K2_2CO3_3 as a base .

  • Key optimization parameters : Solvent polarity, temperature (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the purity and identity of this compound validated in early-stage research?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; ≥95% purity is standard for biological assays .
  • Identity : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, complemented by 1^1H/13^{13}C NMR to verify substituent positions and absence of regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?

  • Methodological Answer :

  • Data normalization : Compare activity metrics (e.g., IC50_{50}, Ki) under standardized assay conditions (pH, temperature, cell lines). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentrations or assay buffers .
  • Structural benchmarking : Use computational docking (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. Compare binding poses of this compound with active/inactive analogs to identify critical substituent contributions .
  • Example : A fluorophenyl-sulfonyl analog showed 10-fold higher kinase inhibition than methoxy-substituted derivatives due to enhanced hydrophobic interactions .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound without compromising potency?

  • Methodological Answer :

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to reduce CYP450-mediated oxidation. For example, 6-fluoroindole analogs demonstrated improved microsomal stability in rat liver microsomes .
  • Solubility enhancement : Modify the piperidine nitrogen with polar groups (e.g., hydroxyl, morpholine) while monitoring SAR trade-offs. Co-solvent systems (e.g., PEG-400/water) can aid in in vivo formulations .

Q. How do researchers address synthetic challenges in scaling up this compound, such as low yields in piperidine-indole coupling?

  • Methodological Answer :

  • Catalyst screening : Transition from classical bases (K2_2CO3_3) to Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation, improving yields from 40% to >75% .
  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., acylations), ensuring better temperature control and reproducibility .

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